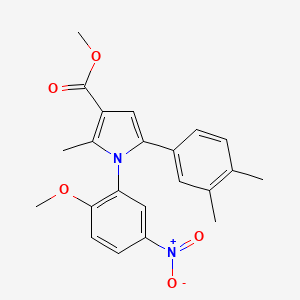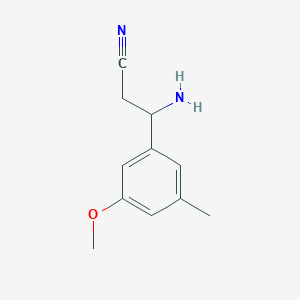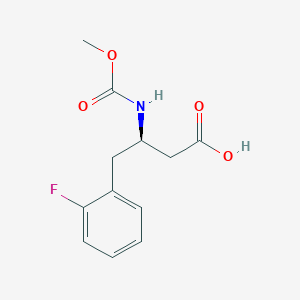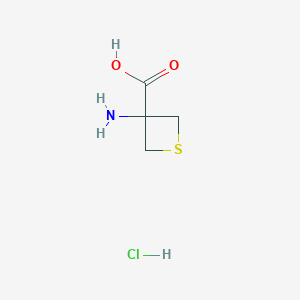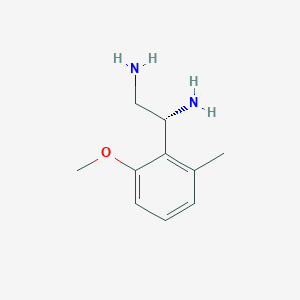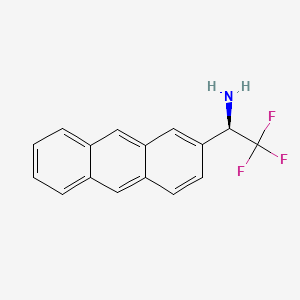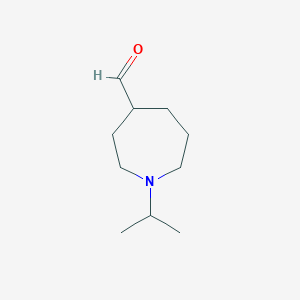![molecular formula C19H23NO5S B13031778 Leucine, N-[[4-(2-methylphenoxy)phenyl]sulfonyl]-](/img/structure/B13031778.png)
Leucine, N-[[4-(2-methylphenoxy)phenyl]sulfonyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Leucine, N-[[4-(2-methylphenoxy)phenyl]sulfonyl]-: is a synthetic compound that combines the amino acid leucine with a sulfonyl group attached to a phenyl ring substituted with a 2-methylphenoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Leucine, N-[[4-(2-methylphenoxy)phenyl]sulfonyl]- typically involves the following steps:
Formation of the sulfonyl chloride intermediate: This is achieved by reacting 4-(2-methylphenoxy)benzenesulfonyl chloride with leucine in the presence of a base such as triethylamine.
Coupling reaction: The sulfonyl chloride intermediate is then coupled with leucine under controlled conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Leucine, N-[[4-(2-methylphenoxy)phenyl]sulfonyl]- can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: This compound can also be reduced under specific conditions using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring in the compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Halogenated derivatives of the original compound.
Applications De Recherche Scientifique
Leucine, N-[[4-(2-methylphenoxy)phenyl]sulfonyl]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular processes and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical products.
Mécanisme D'action
The mechanism by which Leucine, N-[[4-(2-methylphenoxy)phenyl]sulfonyl]- exerts its effects involves interaction with specific molecular targets and pathways. It may bind to proteins or enzymes, altering their activity and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- Leucine, N-[[4-(2-chlorophenoxy)phenyl]sulfonyl]-
- Leucine, N-[[4-(2-fluorophenoxy)phenyl]sulfonyl]-
- Leucine, N-[[4-(2-bromophenoxy)phenyl]sulfonyl]-
Comparison: Leucine, N-[[4-(2-methylphenoxy)phenyl]sulfonyl]- is unique due to the presence of the 2-methylphenoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different substituents (e.g., chlorine, fluorine, bromine), the methyl group may confer distinct steric and electronic properties, affecting the compound’s overall behavior in chemical reactions and biological systems.
Propriétés
Formule moléculaire |
C19H23NO5S |
|---|---|
Poids moléculaire |
377.5 g/mol |
Nom IUPAC |
(2S)-4-methyl-2-[[4-(2-methylphenoxy)phenyl]sulfonylamino]pentanoic acid |
InChI |
InChI=1S/C19H23NO5S/c1-13(2)12-17(19(21)22)20-26(23,24)16-10-8-15(9-11-16)25-18-7-5-4-6-14(18)3/h4-11,13,17,20H,12H2,1-3H3,(H,21,22)/t17-/m0/s1 |
Clé InChI |
DDTGJTCEKLOLRD-KRWDZBQOSA-N |
SMILES isomérique |
CC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)N[C@@H](CC(C)C)C(=O)O |
SMILES canonique |
CC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)NC(CC(C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


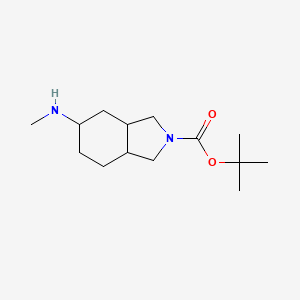
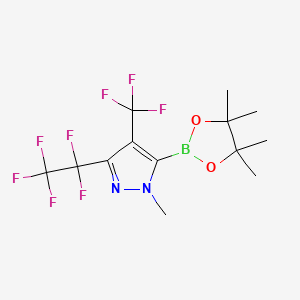
![6-(chloromethyl)-1-methyl-1H-pyrrolo[2,3-b]pyridinehydrochloride](/img/structure/B13031706.png)
